molecular formula C17H23N5O4S2 B12174069 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide

4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide

Cat. No.: B12174069
M. Wt: 425.5 g/mol
InChI Key: PKWUHBFFWWRXRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate o-phenylenediamine .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide stands out due to its complex structure, which combines the benzothiadiazole moiety with piperazine and butanamide groups. This unique combination enhances its versatility and effectiveness in various applications, particularly in the fields of photoluminescent materials and advanced electronics .

Properties

Molecular Formula

C17H23N5O4S2

Molecular Weight

425.5 g/mol

IUPAC Name

4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-propan-2-ylbutanamide

InChI

InChI=1S/C17H23N5O4S2/c1-12(2)18-15(23)6-7-16(24)21-8-10-22(11-9-21)28(25,26)14-5-3-4-13-17(14)20-27-19-13/h3-5,12H,6-11H2,1-2H3,(H,18,23)

InChI Key

PKWUHBFFWWRXRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

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